molecular formula C10H6N2O6 B1671356 Entacapone acid CAS No. 160391-70-8

Entacapone acid

Cat. No.: B1671356
CAS No.: 160391-70-8
M. Wt: 250.16 g/mol
InChI Key: XDDDOLQEZBJWFZ-LZCJLJQNSA-N
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Description

Entacapone acid, known chemically as (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide, is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). It is primarily used in the treatment of Parkinson’s disease as an adjunct to levodopa and carbidopa therapy . This compound helps to increase the bioavailability and effectiveness of levodopa by preventing its breakdown in the body .

Mechanism of Action

Target of Action

Entacapone acid primarily targets the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the inactivation of catecholamine neurotransmitters and drugs with a catechol structure . It is distributed throughout various organs, with the highest activities in the liver and kidney .

Mode of Action

Entacapone is a selective and reversible inhibitor of COMT . When administered concomitantly with levodopa and a decarboxylase inhibitor (e.g., carbidopa), it prevents COMT from breaking down and metabolizing levodopa, resulting in an overall increase of levodopa remaining in the brain and body .

Biochemical Pathways

The inhibition of COMT by entacapone affects the metabolic pathway of levodopa, a key treatment for Parkinson’s disease. By inhibiting COMT, entacapone prevents the premature metabolization of levodopa, allowing more efficient delivery of levodopa to the brain . This can potentially reduce the required therapeutic doses of levodopa and extend the dose interval .

Pharmacokinetics

Entacapone is rapidly absorbed after oral administration, with peak time generally reached within 1 hour . It is noted that no accumulation of plasma entacapone was detected after 8 daily doses . The bioavailability of oral entacapone is around 35% based on urinary excretion .

Result of Action

The molecular and cellular effects of entacapone’s action primarily involve increasing and sustaining plasma levodopa concentrations . This results in improved clinical benefits for patients with Parkinson’s disease experiencing end-of-dose deterioration in the response to levodopa .

Action Environment

Environmental factors, such as the composition of the gut microbiome, can influence the action of entacapone . The gut microbiome can enzymatically transform the drug’s structure and alter its bioavailability, bioactivity, or toxicity . Therefore, variations in the gut microbiome among individuals could potentially influence the efficacy and safety of entacapone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of entacapone acid involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylcyanoacetamide in the presence of a catalyst and a solvent . The reaction typically uses piperidine acetate as a catalyst and anhydrous ethanol as the solvent. The process yields a mixture of E and Z isomers, which are then separated and purified .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. This includes the use of phase transfer catalysts and two-component solvent systems to improve reaction efficiency and reduce processing time .

Chemical Reactions Analysis

Types of Reactions: Entacapone acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O6/c11-4-6(10(15)16)1-5-2-7(12(17)18)9(14)8(13)3-5/h1-3,13-14H,(H,15,16)/b6-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDDOLQEZBJWFZ-LZCJLJQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166871
Record name Entacapone acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160391-70-8
Record name Entacapone acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160391708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Entacapone acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENTACAPONE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U917C92QR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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